
N-Desmethyl Rosiglitazone
Übersicht
Beschreibung
N-Desmethyl Rosiglitazone is a metabolite of Rosiglitazone, a thiazolidinedione class drug used primarily for the treatment of type 2 diabetes mellitus. This compound is formed through the N-demethylation of Rosiglitazone, a process mediated by cytochrome P450 enzymes, particularly CYP2C8 . This compound retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmacokinetic and metabolic studies.
Wirkmechanismus
Target of Action
N-Desmethyl Rosiglitazone is a major metabolite of Rosiglitazone , a potent and selective ligand of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is an intracellular receptor class of the peroxisome proliferator-activated receptors (PPARs) and plays a crucial role in regulating adipogenesis and glucose metabolism .
Mode of Action
This compound, like Rosiglitazone, acts as a highly selective and potent agonist at PPARγ in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver . Activation of PPARγ by this compound influences the production of a number of gene products involved in glucose and lipid metabolism .
Biochemical Pathways
Rosiglitazone is metabolized by the cytochrome P450 (CYP) isoform CYP2C8 to form this compound . In humans, CYP2C8 appears to have a major role in Rosiglitazone metabolism . The metabolism of Rosiglitazone also involves other CYP450 enzymes, including CYP2C9, CYP3A4, and CEP2E1 .
Pharmacokinetics
The pharmacokinetics of this compound involves its formation from the metabolism of Rosiglitazone by CYP450 enzymes, particularly CYP2C8 . The maximum reaction velocity (Vmax) values and Michaelis–Menten constant (Km) values for this compound have been studied using rat liver microsomal fraction .
Result of Action
The activation of PPARγ by this compound leads to changes in the production of gene products involved in glucose and lipid metabolism . This can result in improved insulin sensitivity and glycemic control in adults with type 2 diabetes mellitus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same CYP450 enzymes could potentially affect the metabolism and action of this compound . Furthermore, genetic variations in the genes encoding these enzymes could also influence the drug’s action .
Biochemische Analyse
Biochemical Properties
N-Desmethyl Rosiglitazone is metabolized by CYP450 enzymes, specifically CYP2C8 and to a lesser extent, CYP2C9 . It interacts with these enzymes in the liver, leading to its transformation from Rosiglitazone . The nature of these interactions involves N-demethylation and hydroxylation .
Cellular Effects
The cellular effects of this compound are closely tied to its parent compound, Rosiglitazone. As an antidiabetic drug, Rosiglitazone works as an insulin sensitizer, binding to the PPAR receptors in fat cells and making the cells more responsive to insulin . It is reasonable to assume that this compound may have similar effects, although specific studies on this metabolite are limited.
Molecular Mechanism
It is known that Rosiglitazone, from which this compound is derived, activates the intracellular receptor class of the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . This activation has an anti-inflammatory effect, causing nuclear factor kappa-B (NFκB) levels to fall and inhibitor (IκB) levels to increase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound over time have been observed in studies using rat liver microsomal fraction . These studies have shown that this in vitro metabolism model can form higher levels of this compound than of ρ-hydroxy rosiglitazone, another metabolite of Rosiglitazone .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are limited. Studies on Rosiglitazone have shown beneficial effects in severe insulin resistance (IR) injury models when administered at a dose of 5 mg/kg .
Metabolic Pathways
This compound is involved in the metabolic pathways of Rosiglitazone, undergoing N-demethylation and hydroxylation in the liver . These processes involve the interaction with CYP2C8 and CYP2C9 enzymes .
Subcellular Localization
The subcellular localization of this compound is not well studied. As a metabolite of Rosiglitazone, it is expected to be found in the liver where Rosiglitazone is metabolized .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Desmethyl Rosiglitazone is synthesized through the N-demethylation of Rosiglitazone. This process involves the removal of a methyl group from the nitrogen atom in the Rosiglitazone molecule. The reaction is typically catalyzed by cytochrome P450 enzymes, with CYP2C8 playing a significant role .
Industrial Production Methods: Industrial production of this compound involves the use of biocatalysts, such as liver microsomes, to facilitate the N-demethylation process. The reaction conditions include maintaining an optimal temperature and pH to ensure the efficiency of the enzymatic activity. The product is then purified using chromatographic techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: N-Desmethyl Rosiglitazone undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst such as cytochrome P450 enzymes.
Reduction: Common reagents include reducing agents like sodium borohydride or hydrogen gas in the presence of a metal catalyst.
Substitution: Common reagents include halogenating agents and nucleophiles, depending on the specific substitution reaction being carried out.
Major Products Formed:
Oxidation: Hydroxylated metabolites such as ortho-hydroxy-rosiglitazone and para-hydroxy-rosiglitazone.
Reduction: Reduced forms of the parent compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Desmethyl Rosiglitazone has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Rosiglitazone: The parent compound, used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with similar pharmacological properties but different metabolic and cardiovascular profiles.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to hepatotoxicity.
Uniqueness: N-Desmethyl Rosiglitazone is unique in that it is a primary metabolite of Rosiglitazone, retaining some of its pharmacological activity while exhibiting distinct metabolic and pharmacokinetic properties . Its formation and behavior in the body provide valuable insights into the metabolism and action of thiazolidinedione drugs .
Eigenschaften
IUPAC Name |
5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQTVMXUIGXRMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475565 | |
| Record name | N-Desmethyl rosiglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257892-31-2 | |
| Record name | N-Desmethyl rosiglitazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257892312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl rosiglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYL ROSIGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y40U7LI0AG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary enzymes involved in the metabolism of rosiglitazone, and how does this relate to N-Desmethyl Rosiglitazone?
A1: Research indicates that CYP2C8 is the primary enzyme responsible for the metabolism of rosiglitazone in the human liver. [] One of the key metabolic pathways involves N-demethylation, leading to the formation of this compound. While CYP2C9 plays a minor role in rosiglitazone metabolism, it shows a greater affinity for the N-demethylation pathway compared to its overall metabolic activity on the parent drug. []
Q2: Are there analytical methods available for studying the formation of this compound?
A2: Yes, several analytical methods have been developed. One study successfully employed a three-phase hollow-fiber liquid-phase microextraction method coupled with HPLC to quantify rosiglitazone and its metabolites, including this compound, within rat liver microsomal preparations. [] This method demonstrated suitable sensitivity and recovery rates for investigating the in vitro biotransformation of rosiglitazone. Additionally, LC-ESI-MS-MS techniques have been refined to allow for the simultaneous quantification of rosiglitazone and this compound in human plasma. []
Q3: Has the impact of other drugs on the metabolism of rosiglitazone, and potentially the formation of this compound, been investigated?
A3: Yes, research has explored the influence of drugs like ketoconazole on the metabolic pathways of rosiglitazone. [] Understanding these drug interactions is essential, as alterations in rosiglitazone metabolism could lead to varying levels of this compound and potentially influence the drug's overall efficacy and safety profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


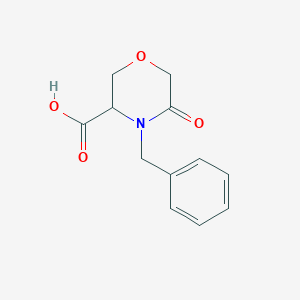
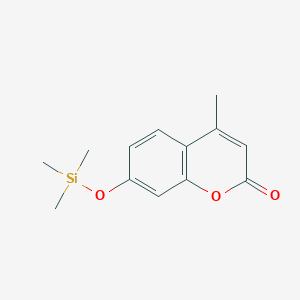
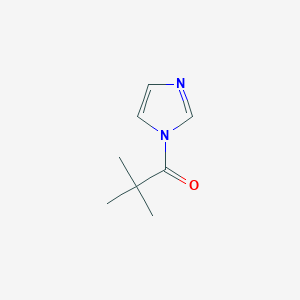
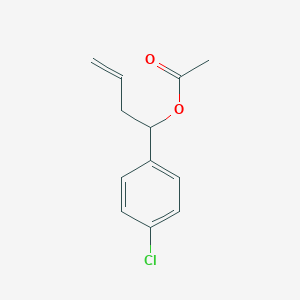
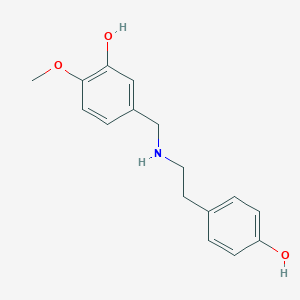
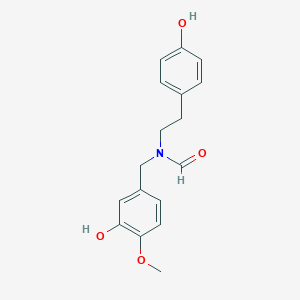

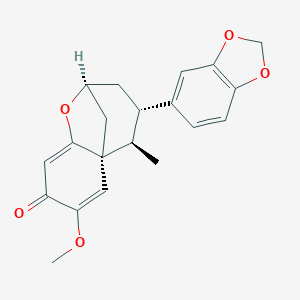

![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
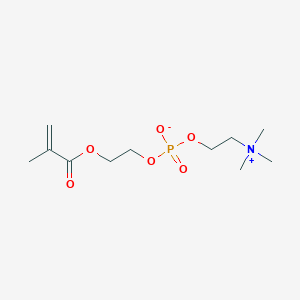
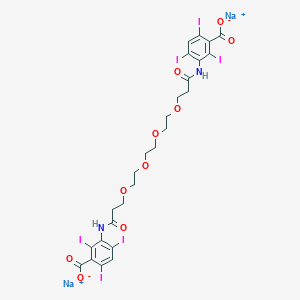
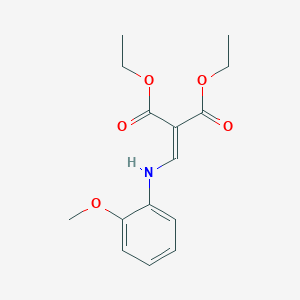
![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)
